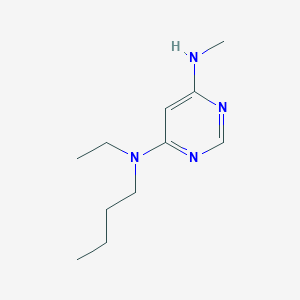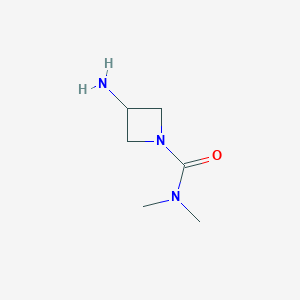![molecular formula C10H18N4 B1493046 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine CAS No. 2091582-29-3](/img/structure/B1493046.png)
2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Vue d'ensemble
Description
2-(2-Ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is a compound with intriguing properties that has captured the interest of researchers across multiple disciplines. This compound features a unique structural framework that places it at the intersection of various fields, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine typically involves the cyclization of appropriately substituted precursors. The synthetic routes generally include the following steps:
Formation of Key Intermediate: : Starting with 2-ethylpyrazine, the intermediate is formed by subjecting it to specific alkylation and cyclization conditions.
Cyclization: : The intermediate undergoes cyclization under controlled temperature and pH conditions to form the pyrazolo[1,5-a]pyrazine core.
Functionalization: : The core structure is then functionalized to introduce the ethan-1-amine side chain, often through reductive amination or similar techniques.
Industrial Production Methods: Industrial production methods for this compound are scaled-up versions of the laboratory synthesis, typically involving:
Batch or Continuous-Flow Processes: : To ensure high yield and purity.
Catalysts and Solvents: : Specific catalysts (such as palladium or nickel) and solvents (like toluene or dimethylformamide) are employed to optimize reaction conditions and minimize side reactions.
Purification: : Techniques such as crystallization or chromatography are used for the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine can undergo various reactions, including:
Oxidation: : Typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: : Using agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst.
Substitution: : Nucleophilic substitution reactions with halides or other electrophiles.
Oxidation: : Conducted in an acidic medium, often at elevated temperatures to ensure complete reaction.
Reduction: : Performed under inert atmosphere to prevent unwanted side reactions.
Substitution: : Carried out in polar aprotic solvents like dimethyl sulfoxide, with temperature control to drive the reaction towards the desired product.
Major Products: The major products from these reactions depend on the starting material and the conditions employed, but typically include:
Oxidized Derivatives: : Containing additional oxygen functionalities.
Reduced Compounds: : With hydrogen added to the structure.
Substituted Analogs: : With various groups replacing hydrogen atoms in the structure.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is used as a building block for synthesizing more complex molecules. Its unique framework makes it suitable for creating libraries of compounds for high-throughput screening.
Biology: Biologically, this compound exhibits activity that is being explored for potential therapeutic applications. It is studied for its interactions with various enzymes and receptors, making it a candidate for drug development.
Medicine: In medicinal research, it is investigated for its potential as an anticancer, antiviral, or antibacterial agent. The compound's ability to modulate specific biological pathways provides a foundation for developing new treatments.
Industry: Industrially, it is used in the development of materials with specific properties, such as enhanced stability or reactivity. Its application extends to the creation of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine exerts its effects involves binding to molecular targets such as enzymes, receptors, or nucleic acids. This binding can modulate the activity of these targets, leading to alterations in cellular pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine include:
2-(2-ethylpyrazolo[1,5-a]pyrazine-5-yl)ethan-1-amine: : A compound with a similar core structure but different side chains.
2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine: : Differing by the presence or absence of specific substituents.
2-(2-ethylpyrazolo[1,5-a]pyrimidin-5(4H)-yl)ethan-1-amine: : A compound with a different nitrogen arrangement in the core ring.
The uniqueness of this compound lies in its specific substitutions and the resulting properties, which can make it more suitable for certain applications than its analogs.
That's a deep dive into this compound. Do you want to explore any specific section in more detail?
Propriétés
IUPAC Name |
2-(2-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-9-7-10-8-13(4-3-11)5-6-14(10)12-9/h7H,2-6,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEROOQHLXRNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCN(CC2=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)













